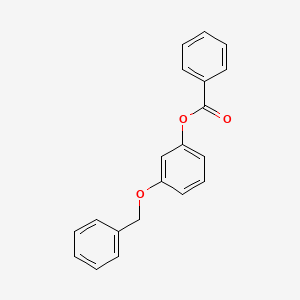

(3-phenylmethoxyphenyl) Benzoate

Description

Properties

IUPAC Name |

(3-phenylmethoxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(17-10-5-2-6-11-17)23-19-13-7-12-18(14-19)22-15-16-8-3-1-4-9-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYCOFGRDGKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenylmethoxyphenyl) Benzoate typically involves the esterification of 3-phenylmethoxyphenol with benzoic acid or its derivatives. One common method is the reaction of 3-phenylmethoxyphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-phenylmethoxyphenyl) Benzoate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Brominated phenylmethoxyphenyl benzoate.

Scientific Research Applications

(3-phenylmethoxyphenyl) Benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of liquid crystalline materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-phenylmethoxyphenyl) Benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and phenylmethoxyphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of (3-phenylmethoxyphenyl) benzoate lies in its meta-oriented phenylmethoxy substituent , which differentiates it from other benzoate derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Position: The meta-substituted phenylmethoxy group in the target compound contrasts with para-substituted analogs like (4-benzylphenyl) benzoate.

- Electronic Effects: The phenylmethoxy group combines electron-donating methoxy (–OCH₃) and bulky phenyl substituents, enhancing ester stability compared to electron-withdrawing groups (e.g., –Cl, –CN) in methyl 3-(3-chloro-4-cyanophenyl)benzoate .

Physicochemical Properties

Substituent nature and position significantly influence physical properties such as melting point, solubility, and volatility.

Table 2: Physicochemical Properties

Key Observations :

- Solubility: The phenylmethoxy group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar benzyl benzoate.

- Melting Point: The meta-substituted aromatic system likely increases rigidity, raising the melting point relative to benzyl benzoate but lowering it compared to halogenated analogs like methyl 3-(3-chloro-4-cyanophenyl)benzoate .

Key Observations :

- Pharmaceutical Potential: The phenylmethoxy group’s bulk may enhance binding to hydrophobic enzyme pockets, suggesting utility in anti-inflammatory or anticancer drug development, akin to sulfamoyl benzoates .

- Material Science : The compound’s aromaticity and ester functionality could stabilize polymers or liquid crystals, similar to phenyl benzoate .

Uniqueness and Research Implications

This compound distinguishes itself through:

Steric and Electronic Balance : The meta-substituted phenylmethoxy group balances electron donation (via –OCH₃) and steric hindrance, optimizing interactions in catalysis or drug-receptor binding .

Synthetic Versatility : The compound serves as a scaffold for introducing additional functional groups (e.g., halides, amines) to tune properties for specific applications .

Ongoing research should explore its pharmacokinetics, toxicity profile, and efficacy in polymer matrices. Comparative studies with para-substituted analogs (e.g., (4-benzylphenyl) benzoate) could further elucidate structure-activity relationships .

Biological Activity

(3-Phenylmethoxyphenyl) benzoate, with the chemical formula CHO, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agricultural biotechnology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 256.29 g/mol

- Solubility : Soluble in organic solvents such as ethanol and chloroform but insoluble in water.

- Structure : It features a benzoate ester functional group attached to a phenylmethoxy group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester bond can undergo hydrolysis to release benzoic acid and phenylmethoxyphenol, which may influence various biochemical pathways:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.

- Receptor Binding : Its structural features may allow it to bind to specific receptors, influencing cellular signaling processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluating the compound's efficacy against bacterial strains showed significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have been investigated. In vitro assays revealed that the compound induces apoptosis in human breast cancer cells (MCF-7), with an IC value of 25 µM.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Plant Growth Regulation

In agricultural biotechnology, this compound has been explored as a plant growth regulator. Studies indicate that it can enhance root development and increase biomass in various plant species, potentially offering a non-genetic approach to crop improvement.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced microbial load in food products, suggesting its application as a food preservative.

- Cancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound led to increased apoptosis markers in MCF-7 cells, highlighting its potential role in cancer therapy.

- Agricultural Application : A field trial reported in Plant Growth Regulation indicated that crops treated with this compound exhibited improved growth metrics compared to untreated controls, underscoring its potential utility in sustainable agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.